

Brain permeability and oral bioavailability of SAR502250

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Compound of Interest

Compound Name: SAR502250

Cat. No.: B2590032

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An In-Depth Technical Guide on the Brain Permeability and Oral Bioavailability of **SAR502250**

This technical guide provides a comprehensive overview of the preclinical data available for **SAR502250**, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). The information is tailored for researchers, scientists, and drug development professionals, with a focus on the compound's brain permeability and oral bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative findings for **SAR502250** from preclinical studies. These data highlight its potency as a GSK3 inhibitor and its favorable characteristics for central nervous system (CNS) applications.

Table 1: In Vitro GSK3 Inhibition

Target	IC50 (nM)	Species
GSK3	12	Mouse
GSK3 β	12	Human ^[1]

Table 2: Brain Permeability in Mice

Parameter	Value	Time Point
Brain/Plasma Ratio	2.7	2 hours post-administration[2]

Table 3: In Vivo Efficacy in a Mouse Model of Tauopathy

Endpoint	ED50 (mg/kg, oral)	Tissue	Animal Model
Attenuation of Tau Hyperphosphorylation	12.5	Cortex	P301L human tau transgenic mice[1]
Attenuation of Tau Hyperphosphorylation	11.5	Spinal Cord	P301L human tau transgenic mice[1]

Experimental Protocols

Detailed experimental protocols for **SAR502250** are not fully available in the public domain. However, based on the available literature, the following methodologies are representative of the types of studies conducted.

In Vitro GSK3 β Enzymatic Assay (Illustrative Protocol)

This protocol is a general representation of a common method for assessing GSK3 β inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **SAR502250** against human GSK3 β .

Materials:

- Recombinant human GSK3 β enzyme
- GSK3-specific substrate peptide (e.g., a pre-phosphorylated peptide)
- Adenosine triphosphate (ATP), radio-labeled ([γ -³²P]ATP or [γ -³³P]ATP) or non-radiolabeled for luminescence-based assays
- Kinase reaction buffer

- **SAR502250** at various concentrations
- 96-well assay plates
- Phosphocellulose paper or other means of separating phosphorylated substrate
- Scintillation counter or luminescence plate reader

Procedure:

- A kinase reaction mixture is prepared containing the kinase buffer, GSK3 β substrate, and ATP.
- **SAR502250** is serially diluted to a range of concentrations and added to the wells of a 96-well plate.
- The recombinant human GSK3 β enzyme is added to each well to initiate the reaction.
- The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- The reaction is terminated.
- The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated radiolabeled ATP, and measuring the remaining radioactivity with a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is proportional to kinase activity.
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Brain Permeability Assessment in Mice (Illustrative Protocol)

Objective: To determine the brain-to-plasma concentration ratio of **SAR502250**.

Animal Model:

- Species: Mouse (specific strain may vary)
- Sex and Age: As appropriate for the study (e.g., adult males)

Procedure:

- **SAR502250** is formulated in a suitable vehicle for oral administration.
- A single dose of **SAR502250** is administered to the mice via oral gavage.
- At a predetermined time point (e.g., 2 hours post-dose), the animals are euthanized.[2]
- Blood samples are collected (e.g., via cardiac puncture) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
- The brain is rapidly excised, rinsed, and weighed.
- Plasma and brain samples are processed for drug concentration analysis. This typically involves protein precipitation and/or liquid-liquid extraction.
- The concentration of **SAR502250** in the plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The brain-to-plasma ratio is calculated by dividing the concentration of **SAR502250** in the brain (ng/g) by its concentration in the plasma (ng/mL).

Oral Bioavailability and Pharmacokinetic Study (Illustrative Protocol)

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of **SAR502250**.

Animal Model:

- Species: Mouse

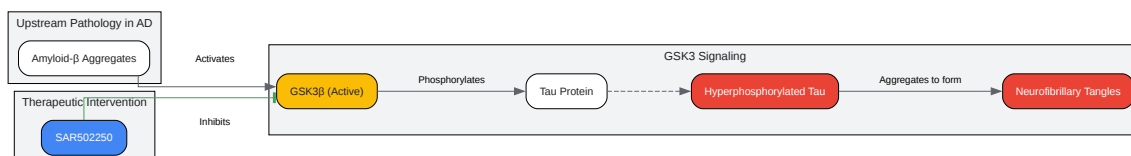
- Groups: Two groups are required - one for intravenous (IV) administration and one for oral (PO) administration.

Procedure:

- IV Administration: A single dose of **SAR502250** is administered intravenously to one group of mice. Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
- Oral Administration: A single dose of **SAR502250** is administered orally to a second group of mice. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
- Plasma is harvested from all blood samples.
- The concentration of **SAR502250** in the plasma samples is quantified by LC-MS/MS.
- Pharmacokinetic parameters are calculated using appropriate software. These include:
 - C_{max}: Maximum plasma concentration.
 - T_{max}: Time to reach C_{max}.
 - AUC (Area Under the Curve): A measure of total drug exposure.
 - t_{1/2}: Elimination half-life.
- The absolute oral bioavailability (F%) is calculated using the formula: $F\% = (AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$.

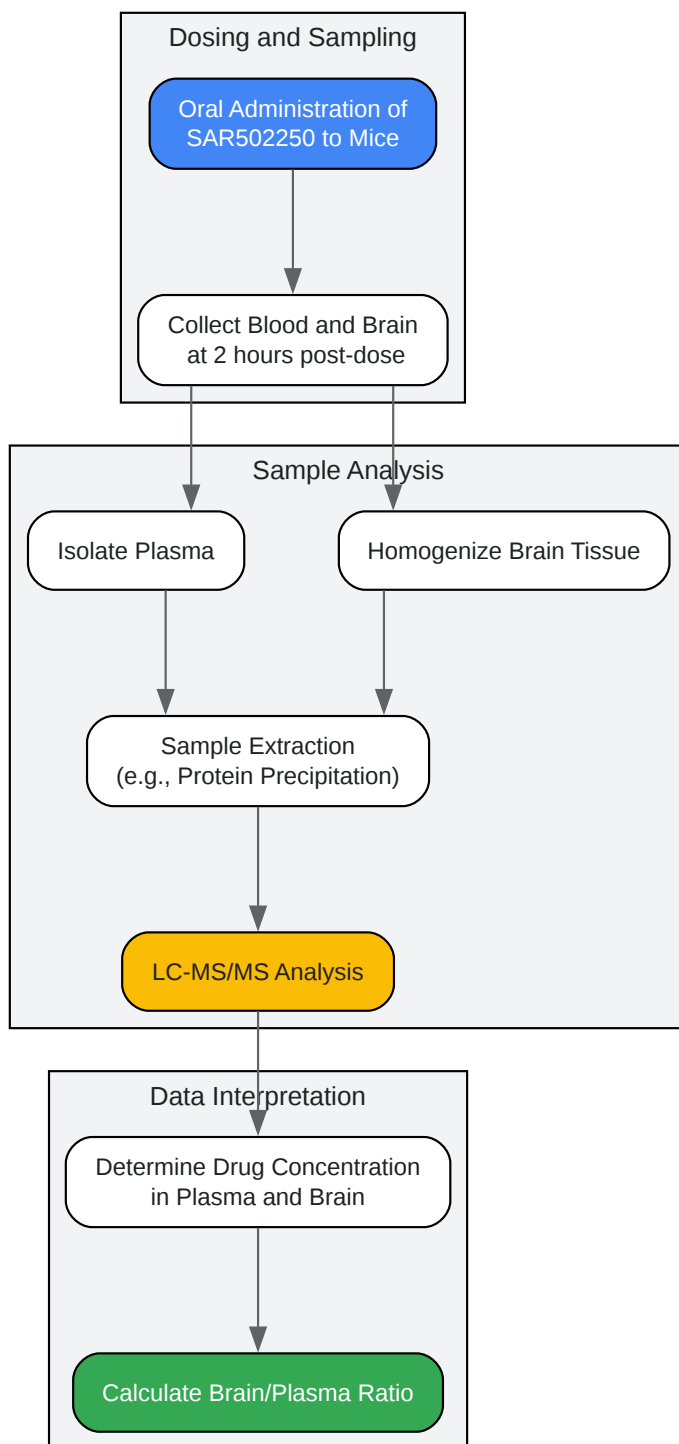
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action and evaluation of **SAR502250**.



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Caption: GSK3β signaling in Alzheimer's Disease and the inhibitory action of **SAR502250**.



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Caption: Workflow for determining the brain-to-plasma ratio of **SAR502250** in mice.

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References

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